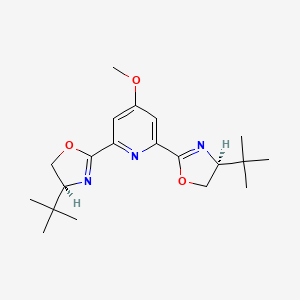
(4S,4'S)-2,2'-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic compound that features a pyridine ring substituted with a methoxy group and two oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves multi-step organic reactions. The starting materials often include 4-methoxypyridine and tert-butyl-substituted oxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized pyridine and oxazole derivatives.
科学的研究の応用
(4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as catalysts and polymers.
作用機序
The mechanism of action of (4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with molecular targets through its functional groups. The methoxy and oxazole rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A related compound with two pyridine rings, commonly used as a ligand in coordination chemistry.
4,4’-Dimethoxybipyridine: Similar in structure but with methoxy groups on both pyridine rings.
2,2’-Bis(oxazoline): Contains oxazole rings but lacks the pyridine core.
Uniqueness
(4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is unique due to its combination of a methoxypyridine core with tert-butyl-substituted oxazole rings. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
特性
分子式 |
C20H29N3O3 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-methoxypyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H29N3O3/c1-19(2,3)15-10-25-17(22-15)13-8-12(24-7)9-14(21-13)18-23-16(11-26-18)20(4,5)6/h8-9,15-16H,10-11H2,1-7H3/t15-,16-/m1/s1 |
InChIキー |
XCUWQZQDASOZCJ-HZPDHXFCSA-N |
異性体SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)(C)C)OC |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)
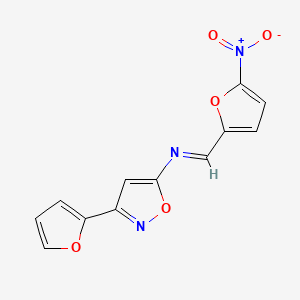
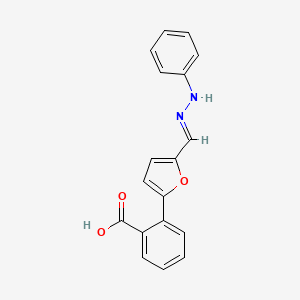

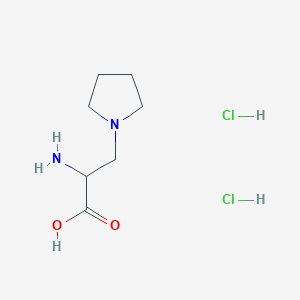
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
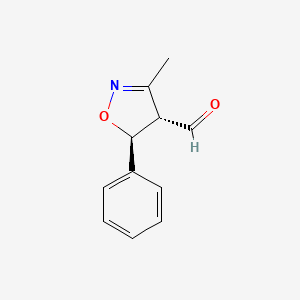
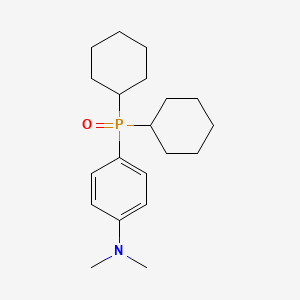


![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)

![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
